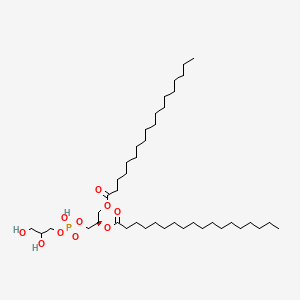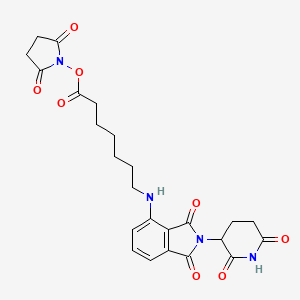
Pomalidomide-C6-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-C6-NHS ester is a synthesized E3 ligase ligand-linker conjugate. It incorporates the Pomalidomide-based cereblon ligand and NHS ester linker . This compound is primarily used in scientific research, particularly in the development of protein degraders and other therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-C6-NHS ester involves the conjugation of Pomalidomide with an NHS ester linker. One common method involves the reaction of Pomalidomide with a suitable linker containing an NHS ester group under controlled conditions . The reaction typically requires a coupling agent and a suitable solvent to facilitate the formation of the conjugate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yield and purity. Continuous flow synthesis methods have been developed to improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-C6-NHS ester undergoes various chemical reactions, including:
Substitution Reactions: The NHS ester group can react with nucleophiles, leading to the formation of amide bonds.
Common Reagents and Conditions
Coupling Agents: Commonly used coupling agents include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide).
Solvents: Suitable solvents include DMF (dimethylformamide) and DMSO (dimethyl sulfoxide).
Major Products Formed
The major products formed from these reactions include the this compound conjugate and its hydrolyzed form, the corresponding carboxylic acid .
Scientific Research Applications
Pomalidomide-C6-NHS ester has a wide range of scientific research applications:
Mechanism of Action
Pomalidomide-C6-NHS ester exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex . This binding leads to the ubiquitination and subsequent proteasomal degradation of target proteins. The compound’s mechanism of action involves altering intracellular structures such as the actin cytoskeleton and microtubules via upregulating the Rho family of GTPases .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: An earlier immunomodulatory drug with similar mechanisms of action but higher toxicity.
Lenalidomide: A more potent analog of thalidomide with improved efficacy and safety profile.
Citarinostat (ACY-241): A second-generation HDAC6 selective inhibitor that shows combination efficacy with immunomodulatory drugs.
Uniqueness
Pomalidomide-C6-NHS ester is unique due to its specific incorporation of the Pomalidomide-based cereblon ligand and NHS ester linker, making it highly effective in targeted protein degradation applications .
Properties
Molecular Formula |
C24H26N4O8 |
|---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 7-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]heptanoate |
InChI |
InChI=1S/C24H26N4O8/c29-17-10-9-16(22(33)26-17)27-23(34)14-6-5-7-15(21(14)24(27)35)25-13-4-2-1-3-8-20(32)36-28-18(30)11-12-19(28)31/h5-7,16,25H,1-4,8-13H2,(H,26,29,33) |
InChI Key |
ILGPYPXJZZUYRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCC(=O)ON4C(=O)CCC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


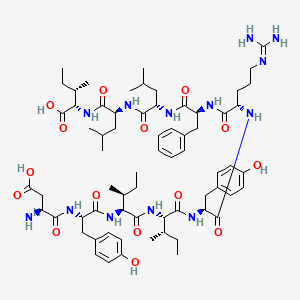
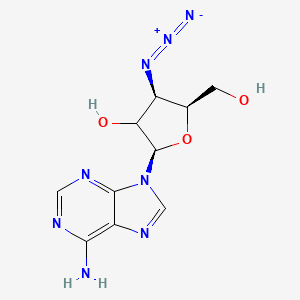
![3-(6-Ethoxynaphthalen-2-Yl)-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B12394711.png)

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-N-(naphthalen-2-ylmethyl)-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12394724.png)
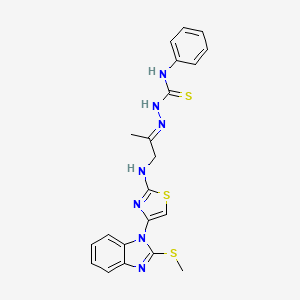
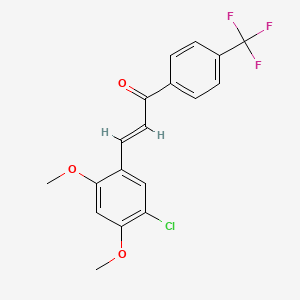
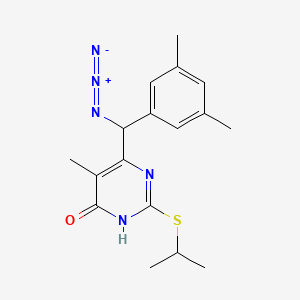

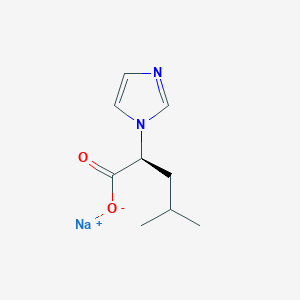
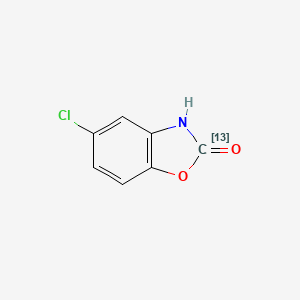

![3-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B12394745.png)
